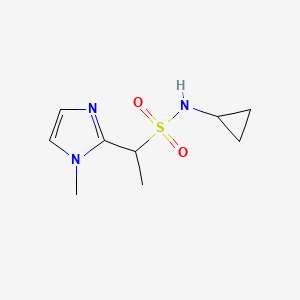![molecular formula C11H12O B13945077 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene CAS No. 342403-44-5](/img/structure/B13945077.png)
1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene is an organic compound with the molecular formula C11H12O It is characterized by the presence of an ethyl group and a prop-2-yn-1-yloxy group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene typically involves the reaction of 1-ethyl-2-hydroxybenzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide under reflux conditions. The product is then purified using standard techniques such as column chromatography .
Analyse Chemischer Reaktionen
1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, especially in the presence of electron-withdrawing groups. Common reagents include halogens and sulfonic acids.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces alkanes .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene involves its interaction with molecular targets through various pathways. For instance, in oxidative reactions, the compound can act as a photosensitizer, generating reactive oxygen species such as singlet oxygen and superoxide radicals. These reactive species can then participate in further chemical transformations, leading to the formation of formamides and other products .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene can be compared with other similar compounds, such as:
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: This compound has a methoxy group instead of an ethyl group, which affects its reactivity and applications.
1-Iodo-2-[(2-methylallyl)oxy]benzene: The presence of an iodine atom introduces different chemical properties, including increased reactivity in substitution reactions.
Phenyl prop-2-yn-1-yl ether: This compound lacks the ethyl group, making it less complex but still useful in various synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in diverse research areas.
Eigenschaften
CAS-Nummer |
342403-44-5 |
|---|---|
Molekularformel |
C11H12O |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
1-ethyl-2-prop-2-ynoxybenzene |
InChI |
InChI=1S/C11H12O/c1-3-9-12-11-8-6-5-7-10(11)4-2/h1,5-8H,4,9H2,2H3 |
InChI-Schlüssel |
AYWIOFJEWPOEQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


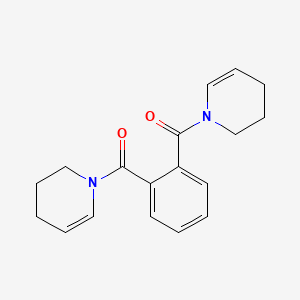
![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13945003.png)
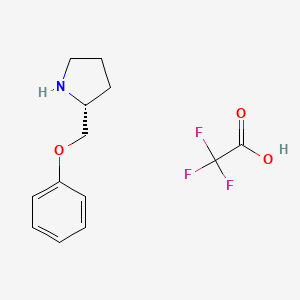
![1-(3-Azabicyclo[3.2.0]heptan-3-yl)-2-chloropropan-1-one](/img/structure/B13945021.png)
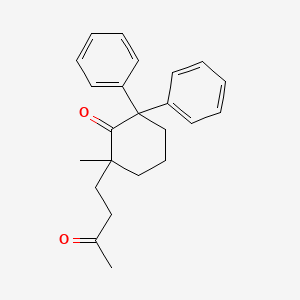
![3-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13945033.png)
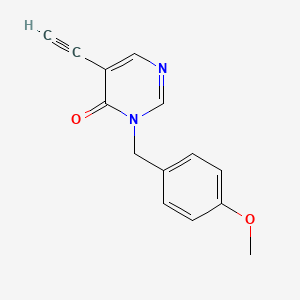
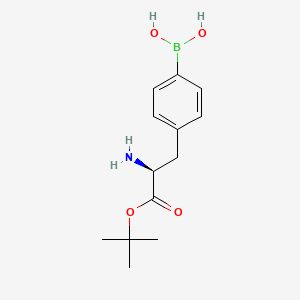
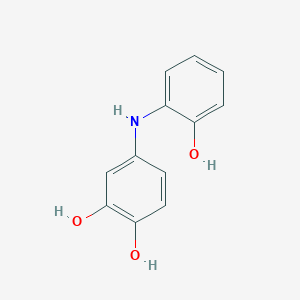
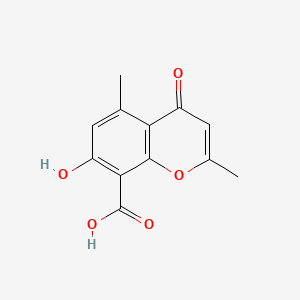
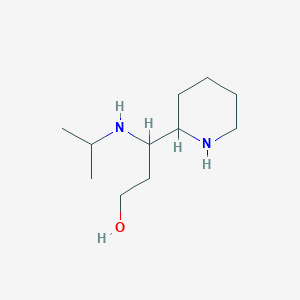
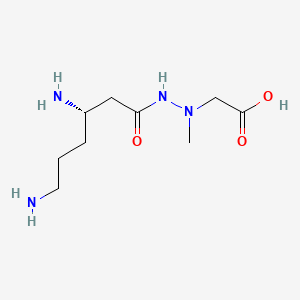
![6-(2-Amino-3-methylbutanoyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13945075.png)
